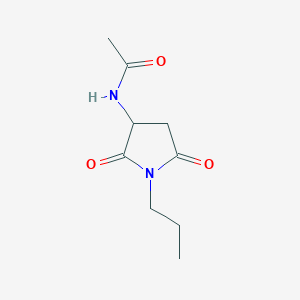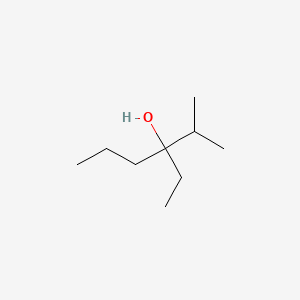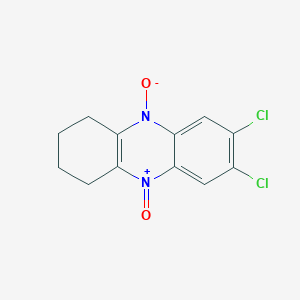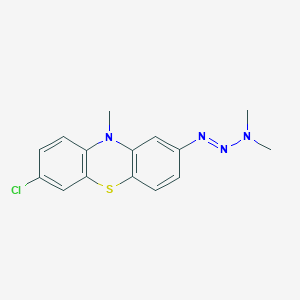![molecular formula C16H15NO2 B14002116 2-[(4S)-4,5-Dihydro-4-phenyl-2-oxazolyl]-5-methylphenol](/img/structure/B14002116.png)
2-[(4S)-4,5-Dihydro-4-phenyl-2-oxazolyl]-5-methylphenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(4S)-4,5-Dihydro-4-phenyl-2-oxazolyl]-5-methylphenol is a chemical compound with the molecular formula C15H13NO2 It is known for its unique structure, which includes an oxazole ring fused with a phenyl group and a hydroxyl group attached to a methylphenol moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4S)-4,5-Dihydro-4-phenyl-2-oxazolyl]-5-methylphenol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-phenyl-2-oxazoline with 5-methylphenol in the presence of a suitable catalyst. The reaction is carried out under reflux conditions, and the product is purified using standard chromatographic techniques .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized to ensure high yield and purity, often involving continuous flow reactors and advanced purification methods such as crystallization and distillation.
化学反応の分析
Types of Reactions
2-[(4S)-4,5-Dihydro-4-phenyl-2-oxazolyl]-5-methylphenol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.
Reduction: The oxazole ring can be reduced under specific conditions to yield dihydro derivatives.
Substitution: Electrophilic substitution reactions can occur at the phenyl ring, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is often employed.
Substitution: Friedel-Crafts alkylation and acylation reactions are typical, using reagents like aluminum chloride (AlCl3) as a catalyst.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Dihydro derivatives of the oxazole ring.
Substitution: Various substituted phenyl derivatives.
科学的研究の応用
2-[(4S)-4,5-Dihydro-4-phenyl-2-oxazolyl]-5-methylphenol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
作用機序
The mechanism of action of 2-[(4S)-4,5-Dihydro-4-phenyl-2-oxazolyl]-5-methylphenol involves its interaction with specific molecular targets. The oxazole ring can interact with various enzymes and receptors, modulating their activity. The phenyl and hydroxyl groups contribute to the compound’s binding affinity and specificity. Pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .
類似化合物との比較
Similar Compounds
- 2-[(4S)-4,5-Dihydro-4-phenyl-2-oxazolyl]quinoline
- 2-[(4S)-4,5-Dihydro-4-phenyl-2-oxazolyl]pyridine
Uniqueness
2-[(4S)-4,5-Dihydro-4-phenyl-2-oxazolyl]-5-methylphenol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it exhibits different reactivity and binding characteristics, making it valuable for specific applications in research and industry .
特性
分子式 |
C16H15NO2 |
|---|---|
分子量 |
253.29 g/mol |
IUPAC名 |
5-methyl-2-[(4S)-4-phenyl-4,5-dihydro-1,3-oxazol-2-yl]phenol |
InChI |
InChI=1S/C16H15NO2/c1-11-7-8-13(15(18)9-11)16-17-14(10-19-16)12-5-3-2-4-6-12/h2-9,14,18H,10H2,1H3/t14-/m1/s1 |
InChIキー |
YHEYICCMSGXSRF-CQSZACIVSA-N |
異性体SMILES |
CC1=CC(=C(C=C1)C2=N[C@H](CO2)C3=CC=CC=C3)O |
正規SMILES |
CC1=CC(=C(C=C1)C2=NC(CO2)C3=CC=CC=C3)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[4-(3,4-dihydro-2H-pyrrol-5-yl)phenoxy]-N,N-diethylethanamine;hydrochloride](/img/structure/B14002037.png)
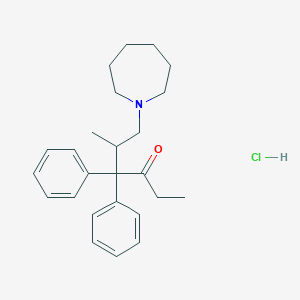
![3-[2-(3,4-Dichlorophenyl)ethyl]-5-prop-2-enyl-1,3,5-thiadiazinane-2-thione](/img/structure/B14002057.png)
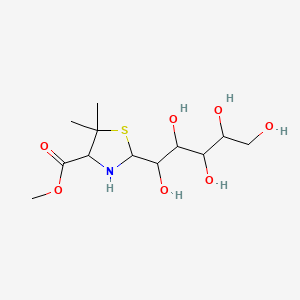
![N,N-dibenzyl-4-[(diphenylhydrazinylidene)methyl]aniline](/img/structure/B14002061.png)
![3-(5-Bromopyridin-2-yl)-3,6-diazabicyclo[3.1.1]heptane;2,2,2-trifluoroacetic acid](/img/structure/B14002062.png)
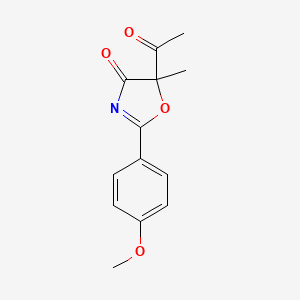
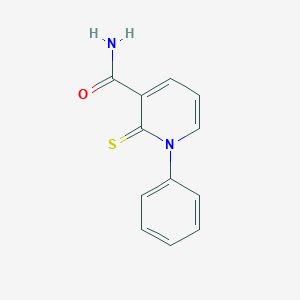
![4-[4-Amino-3-(4-aminophenyl)thieno[3,2-c]pyridin-7-yl]benzonitrile](/img/structure/B14002077.png)

